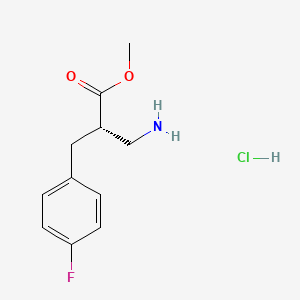
methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, a fluorophenyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Aminomethylation: Introduction of the aminomethyl group through reactions with formaldehyde and amines.
Fluorination: Incorporation of the fluorophenyl group using fluorinating agents such as Selectfluor.
Esterification: Formation of the propanoate ester via esterification reactions with methanol and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Flow microreactor systems have been shown to enhance the efficiency and sustainability of such syntheses .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-(aminomethyl)-3-(4-chlorophenyl)propanoate;hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Methyl (2S)-2-(aminomethyl)-3-(4-bromophenyl)propanoate;hydrochloride: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.
Biological Activity
Methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride, commonly referred to as a fluorinated amino acid derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C10H12ClFNO2
- Molecular Weight : 233.66 g/mol
- CAS Number : 7018988
The presence of the fluorine atom in its structure is significant as it often enhances the biological activity of compounds by improving their metabolic stability and bioavailability.
Research indicates that this compound may interact with various biological targets, including neurotransmitter systems and enzyme pathways. Its structural similarity to natural amino acids suggests potential roles in modulating neurotransmitter release or acting as an enzyme inhibitor.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, research involving various derivatives of amino acids has shown that modifications can lead to increased cytotoxicity against cancer cell lines. Specifically, the incorporation of fluorine has been linked to enhanced apoptotic effects in human colon cancer cells, suggesting a mechanism involving apoptosis induction and multidrug resistance (MDR) reversal .
Neuroprotective Effects
The compound's interaction with neurotransmitter systems may also confer neuroprotective properties. Preliminary studies suggest that it could influence pathways related to neurodegenerative diseases by modulating glutamate receptors or other neuroactive compounds .
Case Studies and Research Findings
- Anticancer Studies : A study published in ResearchGate explored coumarin derivatives similar to this compound, demonstrating significant growth inhibition and apoptosis induction in colon cancer cells. The study emphasized the importance of structural modifications for enhancing biological activity .
- Neuropharmacological Investigations : Research on fluorinated amino acids has suggested their potential role as modulators in neurotransmission. Studies indicate that these compounds can enhance synaptic plasticity and may be beneficial in treating conditions like depression and anxiety .
Comparative Table of Biological Activities
Properties
Molecular Formula |
C11H15ClFNO2 |
|---|---|
Molecular Weight |
247.69 g/mol |
IUPAC Name |
methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
OLZBLSLEASNJEF-FVGYRXGTSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)F)CN.Cl |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















